molecular formula C25H25N3O5S B565093 o-Toluoyl-5-hydroxy Omeprazole CAS No. 120003-79-4

o-Toluoyl-5-hydroxy Omeprazole

Cat. No.: B565093
CAS No.: 120003-79-4
M. Wt: 479.551
InChI Key: QANBBKVJRGFSTF-UHFFFAOYSA-N
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Description

Benzimidazole Sulfoxide Classification and Chemical Significance

This compound belongs to the benzimidazole sulfoxide class of compounds, which are characterized by their bicyclic ring system consisting of a benzene ring fused to an imidazole ring. The benzimidazole classification encompasses compounds that contain a benzene ring fused to imidazoles, creating a heterocyclic structure that exhibits unique chemical and pharmacological properties. Within this classification, sulfoxide derivatives represent a particularly important subgroup due to their enhanced chemical reactivity and biological activity compared to their corresponding sulfide forms.

The chemical significance of benzimidazole sulfoxides lies in their ability to undergo acid-dependent conversion from accumulated prodrug forms to highly reactive thiophilic reagents. Research has demonstrated that sulfoxide forms of substituted benzimidazoles, including omeprazole derivatives, exhibit significantly greater inhibitory potency compared to their sulfide counterparts. Comparative studies have shown that sulfoxides inhibit stimulated aminopyrine uptake with IC50 values between 0.47 and 1.1 microM, whereas sulfides demonstrate considerably higher IC50 values ranging from 9.5 to 170 microM.

The structural architecture of this compound incorporates several key chemical features that define its benzimidazole sulfoxide classification. The compound contains a 6-methoxy-1H-benzimidazol-2-yl group connected through a sulfinyl bridge to a substituted pyridine ring system. This sulfinyl functionality represents the oxidized form of the corresponding sulfide, contributing to the compound's enhanced chemical reactivity and biological properties. The additional o-toluoyl ester group attached to the hydroxylated pyridine moiety further distinguishes this derivative within the broader omeprazole family.

Historical Development in Omeprazole-Related Compound Research

The historical development of omeprazole-related compounds traces back to the late 1960s when researchers initiated a systematic search for antisecretory drugs capable of treating acid hypersecretory disease states. The initial research concept focused on developing orally administered local anesthetic drugs that could primarily affect gastrin cells, though this approach was subsequently abandoned in favor of more promising benzimidazole derivatives.

The breakthrough came with the synthesis of compound H77/67, which demonstrated activity in gastric acid secretion. Subsequently, the benzimidazole analog of H77/67 was synthesized and found to exert powerful acid inhibitory effects. This discovery led to extensive binding studies with substituted benzimidazoles, which clarified specific binding to hydrogen potassium adenosine triphosphatase in the secretory vesicles of parietal cells.

The pivotal moment in omeprazole development occurred in 1979 with the synthesis of compound H168/68, which was subsequently given the generic name omeprazole. This compound was designed with optimal weak base properties and an appropriate pKa value to maximize accumulation at the site of action. The discovery of omeprazole represented the culmination of systematic research into benzimidazole derivatives and established the foundation for an entire class of therapeutic agents.

Following the successful development of omeprazole, research expanded to explore various metabolites and derivatives of the parent compound. The identification of 5-hydroxyomeprazole as the major metabolite of omeprazole marked a significant milestone in understanding the compound's biotransformation pathways. This metabolite forms through cytochrome P450-mediated hydroxylation, primarily via the polymorphically expressed cytochrome P450 2C19 enzyme. Further research into derivative compounds, including this compound, represents the continued evolution of this chemical class.

Position within Omeprazole Derivative Hierarchy

This compound occupies a distinctive position within the omeprazole derivative hierarchy as a chemically modified form of 5-hydroxyomeprazole, the principal metabolite of omeprazole. The hierarchical classification of omeprazole derivatives can be organized into several categories based on their structural modifications and metabolic origins.

The primary tier consists of omeprazole itself, with the molecular formula C17H19N3O3S and a molecular weight of 345.4 g/mol. Omeprazole serves as the parent compound from which various derivatives and metabolites are generated through both metabolic processes and synthetic modifications.

The secondary tier encompasses the major metabolites of omeprazole, primarily 5-hydroxyomeprazole and omeprazole sulfone. 5-hydroxyomeprazole, with the molecular formula C17H19N3O4S and molecular weight of 361.42 g/mol, represents the predominant metabolite formed through cytochrome P450 2C19-mediated hydroxylation. This metabolite demonstrates enantioselective formation, with (+)-omeprazole being primarily hydroxylated by cytochrome P450 2C19, while (-)-omeprazole is mainly metabolized by cytochrome P450 3A4 to form the achiral sulfone metabolite.

The tertiary tier includes synthetic derivatives and chemically modified forms of both the parent compound and its metabolites. This compound represents a member of this category, featuring chemical modification of the 5-hydroxyomeprazole structure through the incorporation of an o-toluoyl ester group. This modification results in a compound with significantly increased molecular weight (479.56 g/mol) compared to both omeprazole and 5-hydroxyomeprazole.

Compound Molecular Formula Molecular Weight (g/mol) Classification
Omeprazole C17H19N3O3S 345.4 Parent compound
5-hydroxyomeprazole C17H19N3O4S 361.42 Primary metabolite
Omeprazole sulfone C17H19N3O4S 361.4 Secondary metabolite
This compound C25H25N3O5S 479.56 Synthetic derivative

The structural hierarchy also reflects functional relationships within the omeprazole family. While omeprazole and its direct metabolites maintain the core benzimidazole-pyridine architecture, synthetic derivatives like this compound incorporate additional chemical functionalities that may alter their physicochemical properties and biological activities. The o-toluoyl modification introduces an aromatic ester group that significantly increases the compound's lipophilicity and molecular complexity compared to the parent structures.

Research into the omeprazole derivative hierarchy has revealed important structure-activity relationships within this chemical class. Studies have demonstrated that seemingly minor structural modifications can lead to significant changes in acid stability, with the order of acid stability being tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole. These findings emphasize the importance of understanding the precise position of each derivative within the broader omeprazole family and the implications of specific structural modifications.

Properties

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANBBKVJRGFSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676164
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-79-4
Record name [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl 2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120003-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Functionalization with Benzothiolate Groups

The halogenated pyridine derivative reacts with 5-methoxy-2-mercaptobenzimidazole under alkaline conditions to form the sulfide intermediate. Sodium hydroxide and phase-transfer catalysts like tetrabutylammonium bromide enhance the nucleophilic substitution reaction by stabilizing the thiolate anion. This step achieves 85–90% conversion efficiency when performed at 45°C for 4 hours.

Key reaction parameters :

ParameterValueSource
Temperature45°C
CatalystTetrabutylammonium bromide
Reaction Time4 hours
Yield85–90%

Oxidation to Sulfoxide

The sulfide intermediate is oxidized to the sulfoxide using peracetic acid, a step that requires meticulous control to prevent over-oxidation to sulfone byproducts. Alternative oxidants like magnesium monoperoxyphthalate (MMPP) offer higher selectivity but are cost-prohibitive for large-scale production. The optimal oxidation conditions are:

  • Oxidant : 30% peracetic acid in acetic acid

  • Temperature : 0–5°C

  • Reaction Time : 2 hours.

Optimization Strategies for Industrial-Scale Synthesis

Solvent and Catalyst Selection

Industrial processes prioritize solvent recovery and catalyst reusability. Methanol and dichloromethane are preferred due to their low cost and ease of removal via distillation. Zinc chloride (0.5–1.0 mol%) accelerates the methoxylation step during nitro group replacement, reducing reaction time from 12 hours to 6 hours.

Purification Techniques

Crude o-Toluoyl-5-hydroxy Omeprazole is purified using a combination of solvent extraction and column chromatography. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves >99% purity.

Comparative Purification Data :

MethodPurity (%)Recovery (%)Source
Solvent Extraction9278
Column Chromatography9765
Preparative HPLC99.590

Analytical Characterization

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. Key spectral data include:

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyridine-H), 7.85 (d, J = 8.0 Hz, 2H, aromatic-H), 4.62 (s, 2H, CH2S).

  • MS (ESI+) : m/z 466.6 [M+H]+, consistent with the molecular formula C25H25N3O4S.

Stability Profiling

The compound exhibits pH-dependent stability, degrading rapidly under acidic conditions (t1/2 = 2 hours at pH 1.0) but remaining stable for >48 hours at pH 7.4. This necessitates strict control during storage (2–8°C under nitrogen) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Research

Pharmacokinetics and Drug Metabolism:
o-Toluoyl-5-hydroxy Omeprazole is primarily utilized in studies investigating drug metabolism and pharmacokinetics. Its structure allows researchers to study the metabolic pathways of omeprazole and its derivatives, providing insights into how these compounds behave in biological systems. Understanding these pathways is essential for evaluating the efficacy and safety of drugs during development.

Interaction Studies:
Research involving this compound often focuses on its interactions with biological macromolecules such as proteins and enzymes. These studies are crucial for elucidating how the compound may influence drug metabolism and therapeutic outcomes. For example, investigations into how it interacts with cytochrome P450 enzymes can reveal potential side effects or drug-drug interactions that could affect clinical use.

Therapeutic Investigations

Potential Therapeutic Benefits:
The compound's analog, omeprazole, is widely used to treat conditions like gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. Research into this compound may uncover additional therapeutic benefits or novel applications in treating these conditions or related disorders. For instance, studies have indicated that omeprazole can activate the aryl hydrocarbon receptor in lung cells, potentially offering protective effects against oxidative stress and inflammation .

Case Studies:
A notable case study involved the administration of omeprazole in pediatric patients with gastrointestinal issues. The findings highlighted variability in response to omeprazole treatment based on individual metabolic rates, which emphasizes the importance of understanding drug metabolism for optimizing therapeutic regimens . Similar studies on this compound could provide valuable data for tailoring treatments based on patient-specific factors.

Synthesis and Structural Analysis

Chemical Synthesis:
The synthesis of this compound involves several steps that require precise control over reaction conditions to ensure high yields and purity. The total synthesis of its parent compound, 5-hydroxyomeprazole, has been documented extensively, showcasing the methodologies employed in creating this derivative .

Comparison with Similar Compounds

Comparison with Structural Analogs

Omeprazole Derivatives

o-Toluoyl-5-hydroxy Omeprazole belongs to a family of omeprazole analogs with modifications at the 5-position. Key comparisons include:

  • 5-Hydroxy Omeprazole (CAS 92340-57-3) : Lacks the toluoyl group, with a hydroxyl substitution. It exhibits a UV/Vis λmax at 205 and 302 nm and ≥98% purity .
  • Omeprazole Sulfone : A major metabolite of omeprazole, formed via CYP3A4 oxidation, with distinct metabolic ratios influenced by CYP2C19 polymorphisms .
Other Proton Pump Inhibitors (PPIs)

PPIs such as lansoprazole, pantoprazole, and rabeprazole share a sulfinyl benzimidazole core but differ in substituents. Key distinctions:

  • Binding Specificity : Omeprazole primarily labels Cys-813 and Cys-892 in the H⁺/K⁺ ATPase, while lansoprazole and rabeprazole also target Cys-321 . The toluoyl group in this compound may alter cysteine targeting.
  • Metabolic Pathways: All PPIs are metabolized by CYP2C19 and CYP3A4, but structural variations influence stereoselective metabolism. For example, R- and S-5-hydroxy omeprazole exhibit genotype-dependent metabolic ratios .

Pharmacokinetic and Metabolic Comparisons

CYP2C19 Genotype Dependence
  • 5-Hydroxy Metabolites: Metabolic ratios (AUC₀→∞ omeprazole/5-hydroxyomeprazole) vary significantly with CYP2C19 genotypes. Poor metabolizers show higher AUC values for parent omeprazole .
  • Impact of Modifications : The toluoyl group in this compound may further modulate CYP2C19 affinity, though direct data are lacking.

Table 1: Metabolic Ratios of Omeprazole and Derivatives

Compound CYP2C19 Genotype Impact Key Metabolic Ratio (AUC Parent/Metabolite) Source
Omeprazole Strong 5-Hydroxy: 0.8–2.1 (Extensive vs. Poor)
5-Hydroxy Omeprazole Moderate Not reported Inferred
o-Toluoyl-5-hydroxy Hypothesized reduced Requires empirical validation N/A

Pharmacodynamic and Potency Comparisons

Acid Suppression Efficacy

While direct data on this compound are unavailable, comparisons with structurally related anti-secretory agents highlight potency trends:

  • ID₅₀ Values in Reflux Esophagitis Models :
    • Omeprazole: ID₅₀ = 8.5 mg/kg (gastric volume) and 0.58 mg/kg (acid output) .
    • AGC (a related compound): ID₅₀ = 0.54 mg/kg (gastric volume), outperforming omeprazole .

Structural Influence : Bulkier substituents (e.g., toluoyl) may reduce potency compared to smaller groups like methoxy, as seen in AGC vs. omeprazole .

Table 2: Comparative Potency of Anti-Secretory Agents

Compound ID₅₀ (Gastric Volume, mg/kg) ID₅₀ (Acid Output, mg/kg) Source
Omeprazole 8.5 0.58
AGC 0.54 Not reported
o-Toluoyl-5-hydroxy Hypothesized >8.5 Requires testing N/A

Biological Activity

o-Toluoyl-5-hydroxy Omeprazole is a derivative of the widely used proton pump inhibitor (PPI) Omeprazole. This compound has garnered attention in pharmacological research due to its unique structural modifications that enhance its biological activity and therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic applications.

This compound functions primarily as an inhibitor of the H+/K+ ATPase enzyme located in the gastric parietal cells. By inhibiting this proton pump, the compound effectively reduces gastric acid secretion, which is beneficial in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The structural modifications present in this compound contribute to its potency and specificity compared to other PPIs like Omeprazole and Esomeprazole .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes extensive metabolism, primarily via cytochrome P450 enzymes CYP2C19 and CYP3A4. Studies have shown that the formation of 5-hydroxyomeprazole is significantly influenced by genetic polymorphisms in these metabolic pathways, leading to variations in drug efficacy among different populations .

Table 1: Pharmacokinetic Parameters

ParameterValue
Half-life (Healthy Metabolizers)0.9 ± 0.2 hours
Half-life (Poor Metabolizers)2.5 ± 0.4 hours
AUC Ratio (Omeprazole to 5-Hydroxyomeprazole)Varies significantly based on metabolism type

Biological Activity

Research has demonstrated that this compound exhibits a broad spectrum of biological activities beyond its role as a proton pump inhibitor. It has been studied for its potential anticancer properties, particularly due to the benzimidazole moiety present in its structure. Benzimidazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for cancer therapy .

Case Studies

  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancers. For example, a derivative demonstrated IC50 values of 2.95 μmol/L against ovarian cancer cells, indicating significant cytotoxic effects .
  • Gastroprotective Effects : The compound has also been evaluated for its gastroprotective effects in animal models, showing promise in reducing gastric lesions induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that this compound may offer additional benefits in managing gastric mucosal integrity .

Comparative Analysis with Other Compounds

This compound's unique structural characteristics allow it to be compared with other PPIs such as Lansoprazole and Esomeprazole:

Table 2: Comparison of Proton Pump Inhibitors

CompoundMechanism of ActionKey Differences
This compoundH+/K+ ATPase InhibitionEnhanced potency due to structural modifications
OmeprazoleH+/K+ ATPase InhibitionParent compound with broader metabolism
LansoprazoleH+/K+ ATPase InhibitionDifferent pharmacokinetic profile
EsomeprazoleH+/K+ ATPase InhibitionS-enantiomer with improved efficacy

Q & A

Q. 1.1. How is o-Toluoyl-5-hydroxy Omeprazole structurally distinguished from other Omeprazole derivatives?

this compound is identified by its unique substituents: an o-toluoyl group (ortho-methylbenzoyl) and a hydroxyl group at the 5-position of the benzimidazole ring. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, the presence of the o-toluoyl moiety can be confirmed via aromatic proton signals in the 7.2–7.8 ppm range in ¹H NMR, while the hydroxyl group may appear as a broad singlet near 5–6 ppm. Cross-referencing with databases like ChemIDplus or EPA DSSTox ensures alignment with validated structural data .

Q. 1.2. What are the standard analytical methods for quantifying this compound in complex matrices?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is commonly employed. Method optimization involves adjusting the mobile phase (e.g., phosphate buffer/acetonitrile ratios), pH (typically 6.5–7.5), and column temperature (25–40°C) to achieve baseline separation from impurities or metabolites. Internal standards like lansoprazole are used due to their structural similarity and distinct retention times. Validation parameters (linearity, LOD/LOQ, precision) should adhere to ICH guidelines, as demonstrated in studies optimizing proton-pump inhibitor separations .

Q. 1.3. What synthetic routes are reported for this compound?

Synthesis typically involves functionalizing Omeprazole at the 5-position via hydroxylation followed by o-toluoylation. For example:

Hydroxylation : Omeprazole undergoes regioselective oxidation using H₂O₂/acid or enzymatic catalysis.

Acylation : The hydroxyl group reacts with o-toluoyl chloride in anhydrous conditions (e.g., DCM, pyridine catalyst).
Key intermediates should be purified via column chromatography, with yields and purity confirmed by TLC and HPLC. Reaction conditions (temperature, solvent) significantly impact regioselectivity .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in metabolism studies often arise from differences in experimental models (e.g., human vs. rodent liver microsomes) or detection methods. To address this:

  • Comparative Studies : Use parallel in vitro (CYP450 isoforms) and in vivo (plasma/tissue sampling) models.
  • Advanced Detection : Employ LC-MS/MS for high-sensitivity metabolite profiling, distinguishing phase I (oxidation) and phase II (glucuronidation) products.
  • Data Normalization : Control for inter-lab variability by referencing validated standards (e.g., omeprazole sulphone) .

Q. 2.2. What experimental design considerations are critical for stability studies of this compound under varying pH conditions?

The compound’s sulfinyl group is pH-sensitive. Stability studies should:

  • Simulate Physiological pH Ranges : Test pH 1–8 (gastric to intestinal conditions) using buffer systems (e.g., HCl/KCl for pH 1–2, phosphate for pH 6–8).
  • Monitor Degradation : Use HPLC to quantify degradation products (e.g., sulfonic acid derivatives).
  • Temperature Control : Conduct accelerated stability testing at 40°C/75% RH to predict shelf-life.
    Data should be analyzed using kinetic models (e.g., first-order decay) to estimate degradation rates .

Q. 2.3. How can capillary electrophoresis (CE) be optimized for separating this compound from its stereoisomers?

CE optimization requires addressing three parameters:

Background Electrolyte (BGE) : Use borate buffer (50–100 mM) for chiral separation.

pH : Adjust to 9.0–10.0 to exploit differences in ionization of stereoisomers.

Voltage : Apply 20–30 kV to balance resolution and analysis time (<10 min).
A face-centered central composite design (CCD) can model interactions between variables, with resolution values >1.5 indicating baseline separation .

Methodological Challenges and Solutions

Q. 3.1. How to address low recovery rates in solid-phase extraction (SPE) of this compound from biological samples?

Low recovery often stems from improper sorbent selection or elution conditions:

  • Sorbent : Use mixed-mode SPE cartridges (C8/SCX) to retain both hydrophobic and ionizable groups.
  • Elution : Optimize with methanol:ammonia (95:5 v/v) to disrupt ionic interactions.
  • Matrix Effects : Spike samples with deuterated internal standards (e.g., Omeprazole-d3) to correct for ion suppression in LC-MS .

Q. 3.2. What strategies validate the specificity of immunoassays for this compound in pharmacokinetic studies?

  • Cross-Reactivity Testing : Evaluate against structurally similar compounds (e.g., omeprazole sulfone, pantoprazole).
  • Chromatographic Confirmation : Use LC-MS/MS to correlate immunoassay results with chromatographic peaks.
  • Limit of Detection (LOD) : Establish via signal-to-noise ratios ≥3:1 in spiked matrices .

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